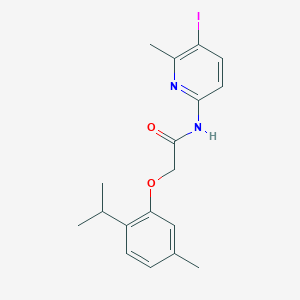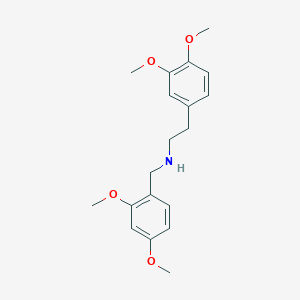![molecular formula C21H22ClNO3 B4744094 1-(1,3-benzodioxol-5-yl)-N-[(2-ethoxynaphthalen-1-yl)methyl]methanamine;hydrochloride](/img/structure/B4744094.png)
1-(1,3-benzodioxol-5-yl)-N-[(2-ethoxynaphthalen-1-yl)methyl]methanamine;hydrochloride
Descripción general
Descripción
1-(1,3-benzodioxol-5-yl)-N-[(2-ethoxynaphthalen-1-yl)methyl]methanamine;hydrochloride is a complex organic compound that features a benzodioxole ring and a naphthalene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-benzodioxol-5-yl)-N-[(2-ethoxynaphthalen-1-yl)methyl]methanamine;hydrochloride typically involves multiple steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.
Naphthalene Derivative Preparation: The ethoxynaphthalene moiety is synthesized through the alkylation of naphthalene with ethyl bromide.
Coupling Reaction: The benzodioxole and naphthalene derivatives are coupled using a suitable linker, such as a methylene bridge, under basic conditions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(1,3-benzodioxol-5-yl)-N-[(2-ethoxynaphthalen-1-yl)methyl]methanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the methylene bridge or the ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(1,3-benzodioxol-5-yl)-N-[(2-ethoxynaphthalen-1-yl)methyl]methanamine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe or as a precursor to biologically active molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of complex organic compounds.
Mecanismo De Acción
The mechanism of action of 1-(1,3-benzodioxol-5-yl)-N-[(2-ethoxynaphthalen-1-yl)methyl]methanamine;hydrochloride involves its interaction with specific molecular targets. The benzodioxole ring can interact with enzymes or receptors, modulating their activity. The naphthalene moiety can enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(1,3-benzodioxol-5-yl)-2-propanol
- 3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid
- 1-(benzo[d][1,3]dioxol-5-yl)pentan-1-one
Uniqueness
1-(1,3-benzodioxol-5-yl)-N-[(2-ethoxynaphthalen-1-yl)methyl]methanamine;hydrochloride is unique due to its combination of a benzodioxole ring and a naphthalene moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not observed in simpler analogs.
Propiedades
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-N-[(2-ethoxynaphthalen-1-yl)methyl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3.ClH/c1-2-23-19-10-8-16-5-3-4-6-17(16)18(19)13-22-12-15-7-9-20-21(11-15)25-14-24-20;/h3-11,22H,2,12-14H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKSAQRDDYGZGJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)CNCC3=CC4=C(C=C3)OCO4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methyl-4-(4-methylpiperazino)-6-[4-(propylsulfonyl)piperazino]pyrimidine](/img/structure/B4744037.png)
![N-[4-METHOXY-3-(2-NITROBENZAMIDO)PHENYL]FURAN-2-CARBOXAMIDE](/img/structure/B4744042.png)



![4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]-3-buten-2-one](/img/structure/B4744062.png)
![3-ethyl-5-{5-methyl-2-[(2-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4744068.png)
![N-(4-sec-butylphenyl)-2-{[(4-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4744071.png)
![{1-[(4-bromo-2-chlorophenoxy)methyl]-1H-pyrazol-3-yl}[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B4744091.png)
![3,4,5-trimethyl-1-[(4-methylphenoxy)acetyl]-1H-pyrazole](/img/structure/B4744099.png)
![5-bromo-2-({[(4-methylphenyl)thio]acetyl}amino)benzoic acid](/img/structure/B4744103.png)

![6-(4-bromophenyl)-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4744114.png)
